N-(2-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide group. Its structure includes a 2-chlorophenyl substituent at the N1 position, a 4-methoxyphenyl group at C4, a methyl group at C6, and a thioxo (C=S) moiety at C2. These substituents confer distinct electronic, steric, and solubility properties, making it a candidate for biological activity studies, particularly in antimicrobial and enzyme inhibition contexts .
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-11-16(18(24)22-15-6-4-3-5-14(15)20)17(23-19(26)21-11)12-7-9-13(25-2)10-8-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESXSDBKIRUOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound belongs to the class of thioxo-tetrahydropyrimidines and is characterized by the following structural features:
- Molecular Formula : CHClNOS
- Molecular Weight : 364.85 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through various mechanisms:
-
Cell Proliferation Inhibition : Studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression.
Cell Line IC50 (µM) Mechanism of Action MCF-7 15.3 Apoptosis induction HeLa 12.7 Cell cycle arrest - Inhibition of Tumor Growth : In vivo studies demonstrated a significant reduction in tumor size in mice models treated with this compound, suggesting its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
-
Bacterial Inhibition : It shows activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial action.
Bacteria MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16
Anti-inflammatory Effects
Recent studies suggest that the compound possesses anti-inflammatory properties , potentially useful in conditions such as arthritis. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in cellular models.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cell signaling pathways that regulate proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels within cells, which plays a crucial role in apoptosis and cellular stress responses.
- Gene Expression Regulation : The compound influences the expression of genes associated with cell survival and death pathways.
Scientific Research Applications
Anticancer Applications
Research has shown that this compound exhibits promising anticancer properties through various mechanisms:
- Cell Proliferation Inhibition : It inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis and disrupts cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.3 | Apoptosis induction |
| HeLa | 12.7 | Cell cycle arrest |
- Inhibition of Tumor Growth : In vivo studies have demonstrated a significant reduction in tumor size in mouse models treated with this compound, suggesting its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It shows activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial action.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Anti-inflammatory Effects
Recent studies suggest that the compound possesses anti-inflammatory properties, which could be beneficial in conditions such as arthritis. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in cellular models.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Insights
Thioxo vs. Oxo Groups
Substituent Position Effects
- Methoxy Group Position : The 4-methoxyphenyl group in the target compound provides para-directed electron donation, stabilizing the aromatic ring’s interaction with hydrophobic enzyme pockets. In contrast, the 3-methoxyphenyl analog () may exhibit altered binding due to steric and electronic mismatches .
- Chloro vs. Methoxy at N1 : Replacing 2-chlorophenyl with 2-methoxyphenyl () reduces electronegativity, decreasing dipole interactions with charged residues in biological targets .
Trifluoromethyl and Pyridinyl Modifications
- The trifluoromethyl group in ’s compounds increases lipophilicity (logP ~3.5), enhancing membrane permeability and metabolic stability .
- Pyridinyl substitution () introduces a basic nitrogen, improving aqueous solubility (predicted solubility: 0.12 mg/mL) and enabling ionic interactions in binding sites .
Q & A
Basic: What is the recommended synthetic route for this compound, and what intermediates are critical for yield optimization?
Methodological Answer:
The synthesis typically involves a Biginelli-like multicomponent reaction, starting with a substituted phenyl aldehyde, thiourea, and a β-keto ester. Key intermediates include the thiourea derivative and the cyclized tetrahydropyrimidine ring. For example, condensation of N-(4-chloro-2-methylphenyl)-4-methyl-3-oxopentanamide with thiourea and an aromatic aldehyde in ethanol under acidic (HCl) reflux conditions yields the tetrahydropyrimidine core . Critical steps include:
- Cyclization control : Maintain reflux at 80–90°C for 24–25 hours to ensure complete ring closure.
- Intermediate purification : Crystallize crude products from methanol to remove unreacted thiourea and aldehyde.
- Yield optimization : Use stoichiometric ratios (1:1:1 for aldehyde/thiourea/β-keto ester) and degassed solvents to minimize side reactions.
Advanced: How can reaction conditions be optimized to enhance regioselectivity and minimize byproducts in the cyclization step?
Methodological Answer:
Regioselectivity in cyclization is influenced by solvent polarity, temperature, and catalyst choice:
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the C5 position, reducing thioamide byproducts .
- Catalytic additives : Lewis acids like ZnCl₂ (5 mol%) improve cyclization efficiency by coordinating to the thiocarbonyl group, directing attack to the desired position .
- Temperature gradients : Gradual heating (40°C → 90°C over 2 hours) prevents premature decomposition of intermediates.
Data Table :
| Condition | Yield (%) | Byproduct Formation |
|---|---|---|
| Ethanol/HCl (no ZnCl₂) | 40 | 15% thioamide |
| DMF/ZnCl₂ | 68 | <5% thioamide |
Basic: What analytical techniques are essential for confirming the compound’s structure and purity?
Methodological Answer:
- 1H/13C NMR : Identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; thiocarbonyl carbon at δ 180–185 ppm) .
- X-ray crystallography : Resolve dihedral angles between the pyrimidine ring and aromatic substituents (e.g., 12.8° twist for chlorophenyl groups) to confirm stereochemistry .
- HPLC-MS : Monitor purity (>95%) using a C18 column (acetonitrile/water gradient) and ESI+ for molecular ion detection (e.g., [M+H]+ at m/z 430) .
Advanced: How do intramolecular hydrogen bonds and crystal packing influence the compound’s stability and solubility?
Methodological Answer:
- Hydrogen bonding : The N–H···N interaction between the pyrimidine N4–H4 and N5 stabilizes a six-membered ring conformation, reducing solubility in nonpolar solvents .
- Crystal packing : Weak C–H···O and C–H···π interactions form polymeric chains parallel to the c-axis, increasing melting point (>200°C) but limiting aqueous solubility .
Mitigation strategy : Co-crystallization with succinic acid disrupts packing, improving solubility by 30% in DMSO .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Kinase inhibition : Use ATP-Glo™ assays with recombinant kinases (e.g., EGFR, CDK2) at 10 µM compound concentration .
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and fungal (C. albicans) strains, with MIC values <50 µg/mL indicating potential .
Advanced: How can structural modifications resolve contradictions in bioactivity data across similar analogs?
Methodological Answer:
- Case study : Replace the 2-chlorophenyl group with 4-fluorophenyl to enhance hydrophobic interactions with kinase ATP-binding pockets, improving IC₅₀ from 12 µM → 3.5 µM .
- Data contradiction resolution : When analogs show conflicting MIC values, evaluate logP (e.g., ClogP >3.5 correlates with reduced membrane permeability in Gram-negative bacteria) .
Basic: How can researchers validate the compound’s stability under storage conditions?
Methodological Answer:
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC. Acceptable degradation: <5% .
- Light sensitivity : UV-Vis spectroscopy (λ 254 nm) detects thiocarbonyl oxidation; use amber vials for long-term storage .
Advanced: What computational methods predict structure-activity relationships (SAR) for this scaffold?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Map the chlorophenyl group to hydrophobic subpockets of CDK2 (PDB: 1HCL).
- QSAR modeling : Use Hammett σ values for substituents; methoxy groups (σ = -0.27) enhance electron density at C5, correlating with kinase inhibition (R² = 0.89) .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Exothermic cyclization : Use jacketed reactors with controlled cooling (ΔT <10°C/min) to prevent runaway reactions.
- Byproduct management : Install inline IR spectroscopy to monitor thiourea consumption in real time .
Advanced: How do polymorphic forms affect pharmacological properties, and how can they be characterized?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
